molecular formula C22H29N3O6 B11289614 Ethyl 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11289614
M. Wt: 431.5 g/mol
InChI Key: JTGOVKPKNVDZJA-UHFFFAOYSA-N
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Description

ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: is a complex organic compound with a unique structure that includes a spirocyclic system, a methoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Spirocyclic System: The spirocyclic system can be synthesized through a cyclization reaction involving a diol and an amine.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of a phenol derivative with a suitable electrophile to introduce the methoxy group.

    Construction of the Tetrahydropyrimidine Ring: This can be achieved through a condensation reaction between an aldehyde and a urea derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or ester groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Similar structure but with a hydroxyl group instead of a methoxy group.

    ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The uniqueness of ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and its spirocyclic system, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H29N3O6

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H29N3O6/c1-3-29-20(26)18-17(14-25-10-8-22(9-11-25)30-12-13-31-22)23-21(27)24-19(18)15-4-6-16(28-2)7-5-15/h4-7,19H,3,8-14H2,1-2H3,(H2,23,24,27)

InChI Key

JTGOVKPKNVDZJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCC4(CC3)OCCO4

Origin of Product

United States

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